

Toxicological Profile of 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dihydroxy-3-cyclobutene-1,2-dione

Cat. No.: B022372

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is a unique oxocarbon acid with a range of applications, most notably in the field of medicine as a topical immunotherapeutic agent. Its derivatives, such as squaric acid dibutyl ester (SADBE), are used to induce contact hypersensitivity for the treatment of alopecia areata and verruca vulgaris (warts). Despite its therapeutic uses, a comprehensive public toxicological profile for squaric acid itself is not readily available. This technical guide synthesizes the existing toxicological data, outlines the standard experimental protocols for its assessment, and elucidates the known mechanisms of its biological activity, particularly its role as a potent skin sensitizer. The information presented herein is intended to guide researchers and drug development professionals in understanding the safety considerations associated with this compound.

Chemical and Physical Properties

A foundational understanding of a chemical's properties is essential for toxicological assessment.

Property	Value
IUPAC Name	3,4-dihydroxycyclobut-3-ene-1,2-dione
Synonyms	Squaric acid, Quadratic acid
CAS Number	2892-51-5
Molecular Formula	C ₄ H ₂ O ₄
Molecular Weight	114.06 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	>300 °C (decomposes)
Acidity (pKa)	pKa ₁ ≈ 1.5, pKa ₂ ≈ 3.4
Solubility	Soluble in water

Toxicological Data Summary

Data on the toxicology of squaric acid is largely qualitative and derived from Safety Data Sheets (SDS) and its clinical application as a sensitizing agent. Quantitative data from standardized guideline studies are not widely available in the public domain.

Acute Toxicity

No definitive LD₅₀ or LC₅₀ values have been identified in publicly accessible literature. The primary acute hazards are related to its corrosive and irritant properties.[\[1\]](#)

Route of Exposure	Endpoint	Observation
Oral	Irritation/Corrosion	After swallowing, can cause burns in the mouth, throat, esophagus, and gastrointestinal tract. [1] [2]
Dermal	Irritation/Corrosion	Causes skin irritation. [2] [3] [4] [5] [6] Repeated or prolonged contact may cause allergic skin reactions. [4] [6]
Inhalation	Irritation	May cause respiratory irritation, shortness of breath, and cough. [2] [6]
Ocular	Severe Irritation/Damage	Causes serious eye damage/irritation. [1] [2] [3] [4] [5] [6]

Sub-chronic and Chronic Toxicity

No data from repeated dose toxicity studies (e.g., 28-day or 90-day studies) detailing No Observed Adverse Effect Levels (NOAELs) or Lowest Observed Adverse Effect Levels (LOAELs) for squaric acid are publicly available.

Genotoxicity

While squaric acid dibutyl ester (SADBE) has been reported as non-mutagenic in the Ames test, comprehensive genotoxicity data for the parent compound, squaric acid, from a standard battery of tests (e.g., Ames, in vitro chromosomal aberration, in vivo micronucleus) are not available in the reviewed literature.[\[7\]](#)

Carcinogenicity

Information regarding the carcinogenicity of squaric acid is limited and somewhat conflicting. One source noted that lifetime subcutaneous injections in mice showed a tumor incidence at the injection site equal to that of controls. However, a 2020 FDA memorandum on the clinical

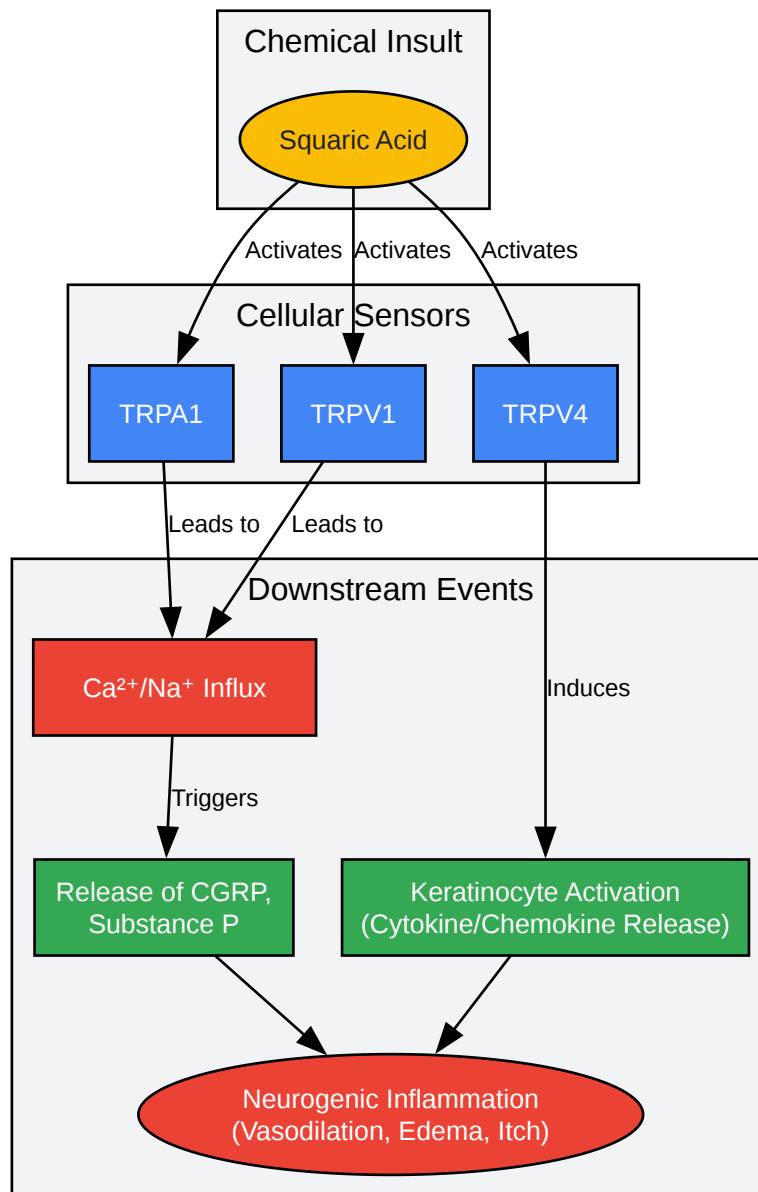
use of SADBE stated that carcinogenicity studies had not been conducted.[8] This data gap highlights the need for further investigation.

Reproductive and Developmental Toxicity

No dedicated reproductive or developmental toxicity studies for squaric acid were identified.[8] Clinical literature advises against the use of its derivatives in pregnant women, primarily due to the potential systemic effects of the induced allergic reaction.[9]

Immunotoxicity: Skin Sensitization

This is the most well-documented toxicological endpoint for squaric acid and its esters. It is a potent contact allergen, inducing a Type IV delayed-type hypersensitivity reaction.[10] This property is harnessed for therapeutic purposes but also represents a primary occupational hazard. The sensitization potential has been confirmed in both animal models and extensive human clinical use.[11]


Mechanisms of Action and Signaling Pathways

Skin Irritation and Sensitization

The irritant and sensitizing effects of squaric acid and its derivatives on the skin are mediated, at least in part, by the activation of Transient Receptor Potential (TRP) ion channels on sensory neurons and keratinocytes.

- **TRP Channel Activation:** Specifically, TRPA1, TRPV1, and TRPV4 channels have been implicated.[12][13][14][15] These channels act as cellular sensors for chemical irritants.
- **Neurogenic Inflammation:** Activation of TRP channels on primary sensory neurons leads to an influx of cations (Ca^{2+} , Na^+), causing depolarization and the release of pro-inflammatory neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[13] These neuropeptides promote vasodilation, plasma extravasation, and the recruitment of immune cells, a process known as neurogenic inflammation.[13]
- **Keratinocyte Signaling:** Activated keratinocytes release inflammatory mediators, including cytokines and chemokines, which further amplify the inflammatory response and contribute to the activation of dendritic cells, a key step in the induction of an adaptive immune response (sensitization).

Simplified Signaling Pathway of Squaric Acid-Induced Skin Irritation

[Click to download full resolution via product page](#)

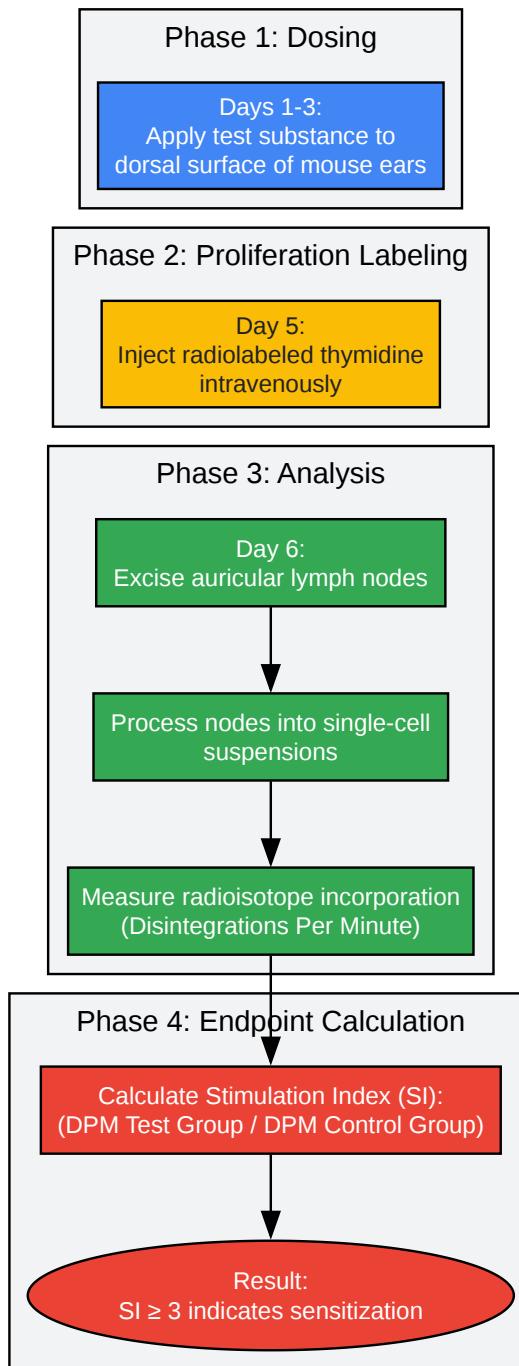
Squaric Acid-Induced Skin Irritation Pathway

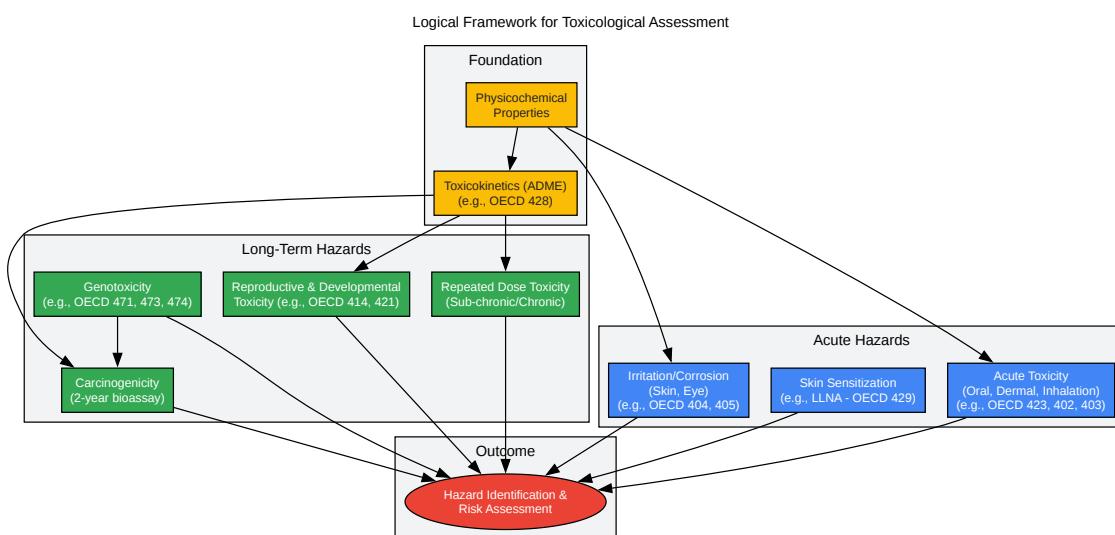
Standard Experimental Protocols

While specific study reports for squaric acid are not publicly available, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines represent the detailed methodologies that would be employed to assess its toxicological profile.

Acute Toxicity

- Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to animals (typically rats) in a stepwise procedure. A single dose is used per step. Depending on the outcome (mortality or evident toxicity), the dose for the next step is adjusted. Observations for signs of toxicity are made for up to 14 days.
- Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin (at least 10% of the body surface) of the test animal (typically rats or rabbits) for 24 hours under a semi-occlusive dressing.[4][6][16][17] A limit dose of 2000 mg/kg body weight is typically used. Animals are observed for 14 days for signs of toxicity and mortality.[4]
- Acute Inhalation Toxicity (OECD 403): Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period (usually 4 hours). [18][19][20][21] Multiple concentration groups are used to determine the LC50. Animals are observed for 14 days.[19]


Irritation and Corrosion


- Acute Dermal Irritation/Corrosion (OECD 404): A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin on a single animal (rabbit) for up to 4 hours. [3][9][22][23][24] The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[5] The reversibility of lesions is observed for up to 14 days.[22]
- Acute Eye Irritation/Corrosion (OECD 405): A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (rabbit), with the other eye serving as a control.[7][25][26][27][28] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals. The reversibility of effects is assessed.[7]

Skin Sensitization

- Local Lymph Node Assay (LLNA; OECD 429): This is the preferred in vivo method in mice. The test substance is applied to the dorsal surface of the ears for three consecutive days. [29] On day 5, a radiolabeled nucleoside (e.g., ^3H -methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and lymphocyte proliferation is measured as a function of radioisotope incorporation. A stimulation index (SI) of ≥ 3 is typically considered a positive result.[17]

Experimental Workflow: Local Lymph Node Assay (OECD 429)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Chemical Irritation Potential Using a Defined Gene Signature Set on Tissue-Engineered Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Squaric acid | C4H2O4 | CID 17913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. redwoodfamilydermatology.com [redwoodfamilydermatology.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Squaric-acid-diethylester - a strong sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of TRPA1 in Skin Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]
- 17. oecd.org [oecd.org]
- 18. ec.europa.eu [ec.europa.eu]
- 19. Squaric Acid Dibutylester Promotes Innate Immune-Driven Hair Growth with CD206+ Macrophage Accumulation in the Dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
- 21. 3-Cyclobutene-1,2-dione,3,4-dihydroxy- | SIELC Technologies [sielc.com]
- 22. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. 3,4-Dihydroxy-3-cyclobutene-1,2-dione | 2892-51-5 | TCI AMERICA [tcichemicals.com]

- 25. Skin and respiratory chemical allergy: confluence and divergence in a hybrid adverse outcome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. toxiccoop.com [toxiccoop.com]
- To cite this document: BenchChem. [Toxicological Profile of 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022372#toxicological-profile-of-3-4-dihydroxy-3-cyclobutene-1-2-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com